N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a pyridazinone ring fused with a phenyl group and an acetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylaniline with a suitable pyridazinone precursor under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or dimethylformamide (DMF). The intermediate product is then further reacted with acetic anhydride or acetyl chloride to form the final acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxamide.
Acetamide Derivatives: Compounds with acetamide functional groups, such as N-phenylacetamide.
Uniqueness
N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-8-9-17(12-15(14)2)21-19(24)13-23-20(25)11-10-18(22-23)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITGBDUXRHWBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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